A Comprehensive Technical Guide to the Discovery and History of Glufosinate-Ammonium
A Comprehensive Technical Guide to the Discovery and History of Glufosinate-Ammonium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glufosinate-ammonium, the ammonium salt of the amino acid phosphinothricin, is a widely utilized broad-spectrum herbicide with a unique mode of action. This technical guide provides an in-depth exploration of the discovery and historical development of glufosinate-ammonium, from its natural origins to its synthesis and the advent of herbicide-resistant crops. The document details the key scientific experiments that elucidated its mechanism of action, presents quantitative data in a structured format, and offers diagrams to illustrate critical pathways and processes.
Discovery of a Natural Herbicide
The journey of glufosinate-ammonium begins with the discovery of a naturally occurring compound. In the 1960s and early 1970s, independent research groups in Germany and Japan made a significant finding. Scientists at the University of Tübingen and the Meiji Seika Kaisha Company discovered that certain species of soil bacteria, Streptomyces viridochromogenes and Streptomyces hygroscopicus, produce a tripeptide with inhibitory effects on bacteria.[1][2][3] This tripeptide was named bialaphos.[1][4][5]
Bialaphos is composed of two L-alanine residues and a unique amino acid analogue of glutamate, which was named phosphinothricin.[1][4][6] Further investigation revealed that phosphinothricin is the active component responsible for the biological activity. It was found to be a potent inhibitor of the enzyme glutamine synthetase.[1] In 1976, greenhouse tests confirmed the herbicidal activity of phosphinothricin.[7]
From Natural Product to Commercial Herbicide: A Historical Timeline
The transition from the discovery of phosphinothricin to the commercialization of glufosinate-ammonium involved key milestones in chemical synthesis and agricultural biotechnology.
| Year | Key Development | Significance |
| 1960s-Early 1970s | Discovery of bialaphos and phosphinothricin from Streptomyces species.[1] | Identification of a novel, naturally occurring herbicidal compound. |
| 1970s | Scientists at Hoechst synthesize the racemic mixture of phosphinothricin, termed glufosinate.[1] | Paved the way for large-scale production of the herbicide. |
| 1984 | Glufosinate is first registered for use as a herbicide.[8] | Commercial introduction of a new mode of action herbicide. |
| Late 1980s | Discovery of the bar and pat genes in Streptomyces species, which confer resistance to phosphinothricin.[1][9] | Enabled the development of genetically modified, glufosinate-resistant crops. |
| 1995 | The first glufosinate-resistant crop, canola, is brought to market.[1] | Marked the beginning of the use of glufosinate in conjunction with herbicide-tolerant crops. |
| 1997 | Glufosinate-resistant corn is introduced.[1] | Expansion of the technology to a major global crop. |
| 2004 | Glufosinate-resistant cotton becomes available.[1] | Further diversification of glufosinate-tolerant crop offerings. |
| 2011 | Glufosinate-resistant soybeans are introduced.[1] | Application of the technology to another key agricultural commodity. |
Mode of Action: Inhibition of Glutamine Synthetase
Glufosinate-ammonium's efficacy as a herbicide stems from its targeted inhibition of a crucial plant enzyme, glutamine synthetase (GS).[7][10] This enzyme plays a central role in nitrogen metabolism by catalyzing the conversion of glutamate and ammonia into glutamine.[1][7]
The inhibition of GS by phosphinothricin is an irreversible process.[1] Phosphinothricin acts as a structural analog of glutamate and binds to the glutamate-binding site of the enzyme.[1][2] The enzyme then phosphorylates phosphinothricin, but the subsequent step of ammonia incorporation is blocked.[2] This leads to the irreversible inactivation of the enzyme.[2]
The consequences of GS inhibition are twofold and lead to rapid plant death:
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Ammonia Accumulation: The blockage of ammonia assimilation leads to a rapid and toxic buildup of ammonia within the plant cells, particularly in the thylakoid lumen.[1] This accumulation is detectable within one hour of glufosinate application.[1]
-
Disruption of Photosynthesis: The high levels of ammonia uncouple photophosphorylation, the process that generates ATP during photosynthesis.[1] This disruption leads to the production of reactive oxygen species (ROS), which cause lipid peroxidation and the destruction of cell membranes.[1][11]
Glufosinate is a contact herbicide, meaning it is primarily effective on the parts of the plant it directly touches.[7][12] It has limited systemic action within the plant.[1]
Caption: Glufosinate-Ammonium's mode of action, from enzyme inhibition to plant death.
Chemical Synthesis of Glufosinate-Ammonium
The commercial production of glufosinate-ammonium relies on chemical synthesis to produce the racemic mixture of D- and L-phosphinothricin. While various synthetic routes have been developed, a common approach involves the Strecker synthesis.
One described synthesis process is as follows:
-
Reaction of Phosphorus Trichloride, Chloromethane, and Aluminum Trichloride: These reactants are mixed to form a complex intermediate.[13]
-
Formation of Diethyl Methylphosphonate: The intermediate is processed to yield Diethyl Methylphosphonate.[13]
-
Reaction with Acrylaldehyde: Diethyl Methylphosphonate reacts with acrylaldehyde to produce a phosphorus aldehyde.[13]
-
Strecker Reaction: The phosphorus aldehyde then undergoes a Strecker reaction with an amino cyanide source.[13]
-
Hydrolysis and Purification: The resulting product is hydrolyzed and purified to yield glufosinate, which is then converted to the ammonium salt.[13]
Another patented method involves the reaction of diethyl methylphosphite with acrolein, followed by a reaction with sodium cyanide, ammonium chloride, and ammonia water, and subsequent hydrolysis.[14]
References
- 1. Glufosinate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Herbicide Phosphinothricin Causes Direct Stimulation Hormesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zellbio.eu [zellbio.eu]
- 5. Bialaphos - Wikipedia [en.wikipedia.org]
- 6. Bialaphos | C11H22N3O6P | CID 5462314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. agriculture.basf.com [agriculture.basf.com]
- 8. CN102399239A - Synthesis method of glufosinate-ammonium and analogue - Google Patents [patents.google.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Glufosinate Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]
- 11. Glufosinate-ammonium: a review of the current state of knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fbn.com [fbn.com]
- 13. agrofarmchemical.com [agrofarmchemical.com]
- 14. CN112358499A - Synthesis method of glufosinate-ammonium - Google Patents [patents.google.com]
